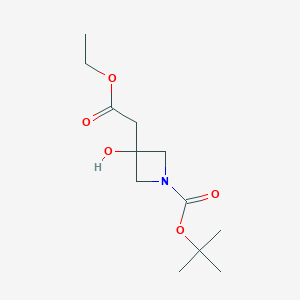
Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate (ECPC) is an organic compound with a broad range of applications in industrial, pharmaceutical, and medical research. It is a versatile building block for the synthesis of a variety of compounds, and it is often used as a starting material for the synthesis of complex molecules. ECPC is a chiral compound, which means that it has two enantiomers, or mirror images of the same molecule, that can be separated and used in different ways. ECPC has been studied extensively in the laboratory, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-understood.
Aplicaciones Científicas De Investigación
Anticancer Agents Synthesis
Researchers have synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesis involved several steps, starting from ethyl 4-piperidinecarboxylate, leading to compounds with promising anticancer activity against specific cell lines, suggesting their potential as therapeutic agents (Rehman et al., 2018).
Microbial Reduction Studies
Ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate underwent microbial reduction by various microorganisms, yielding products with high diastereo- and enantioselectivities. This study highlights the application of microbial processes in achieving specific stereochemical configurations in chemical synthesis, which is crucial for the development of pharmaceuticals (Guo et al., 2006).
Benzothiazole Derivatives for Biological Applications
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine to produce derivatives with potential biological activities. These synthesized compounds showed promising antibacterial and antifungal properties, indicating their applicability in developing new antimicrobial agents (Shafi et al., 2021).
Piperidine Substituted Benzofuro[3,2‐d]pyrimidines Synthesis
The condensation of ethyl 3-amino-2-ben?ofiiran carboxylate with phenyl isocyanate led to the synthesis of benzofuro[3,2‐d]pyrimidines and their derivatives. These compounds were evaluated for antibacterial and antifungal activities, demonstrating the chemical versatility of piperidine derivatives in generating biologically active compounds (Bodke & Sangapure, 2003).
Annulation Reactions for Tetrahydropyridines Synthesis
Ethyl 2-methyl-2,3-butadienoate and N-tosylimines underwent [4 + 2] annulation in the presence of an organic phosphine catalyst, leading to the synthesis of highly functionalized tetrahydropyridines. This study showcases the application of annulation reactions in constructing complex nitrogen-containing heterocycles, which are common structures in many pharmaceuticals (Zhu et al., 2003).
Propiedades
IUPAC Name |
ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-15-11(14)10-5-3-7-13(9-10)8-4-6-12/h10H,2-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEHJKMCJBHEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-cyanoethyl)piperidine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl octanoate](/img/structure/B2625873.png)
![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)
![3-[(2-Hydroxyethyl)sulfanyl]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B2625876.png)

![1-(4-Fluoro-3-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2625880.png)
![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)

![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)

![N-(2,6-Dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2625886.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)

